3-amino-N'-hydroxy-2-methylpropanimidamide
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Overview
Description
3-amino-N’-hydroxy-2-methylpropanimidamide is a chemical compound with the molecular formula C₄H₁₁N₃O and a molecular weight of 117.15 g/mol . It is known for its unique structure, which includes an amino group, a hydroxy group, and a methyl group attached to a propanimidamide backbone. This compound is primarily used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N’-hydroxy-2-methylpropanimidamide typically involves the reaction of isobutyronitrile with hydroxamic acid . The process begins with the reaction of isobutyronitrile with a hydroxamic salt to generate N-hydroxy-isobutyronitrile. This intermediate is then hydrolyzed to produce the final product, 3-amino-N’-hydroxy-2-methylpropanimidamide .
Industrial Production Methods
While specific industrial production methods for 3-amino-N’-hydroxy-2-methylpropanimidamide are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-amino-N’-hydroxy-2-methylpropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-amino-N’-hydroxy-2-methylpropanimidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-amino-N’-hydroxy-2-methylpropanimidamide involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-amino-N’-hydroxy-2-methylpropanimidamide include:
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
- N-hydroxy-isobutyronitrile
Uniqueness
What sets 3-amino-N’-hydroxy-2-methylpropanimidamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C4H11N3O |
---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
3-amino-N'-hydroxy-2-methylpropanimidamide |
InChI |
InChI=1S/C4H11N3O/c1-3(2-5)4(6)7-8/h3,8H,2,5H2,1H3,(H2,6,7) |
InChI Key |
NRGNZCHOILLCNW-UHFFFAOYSA-N |
Isomeric SMILES |
CC(CN)/C(=N/O)/N |
Canonical SMILES |
CC(CN)C(=NO)N |
Origin of Product |
United States |
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